

Spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Cat. No.: B180539

[Get Quote](#)

Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** (CAS No. 175153-38-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this document offers predicted spectroscopic characteristics based on analogous compounds and detailed, plausible synthetic protocols.

Compound Identification

Property	Value
IUPAC Name	Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate
CAS Number	175153-38-5[1]
Molecular Formula	C ₁₂ H ₁₄ ClNO ₂ [1]
Molecular Weight	239.70 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**. These predictions are derived from the analysis of structurally related compounds, including methyl 2-chlorobenzoate and various N-aryl pyrrolidine derivatives.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Ar-H (ortho to -COOCH ₃)
~ 6.5 - 6.7	dd	1H	Ar-H (ortho to -Cl, meta to pyrrolidinyl)
~ 6.4 - 6.6	d	1H	Ar-H (ortho to pyrrolidinyl)
~ 3.8 - 3.9	s	3H	-COOCH ₃
~ 3.3 - 3.5	t	4H	N-CH ₂ (pyrrolidinyl)
~ 1.9 - 2.1	m	4H	-CH ₂ - (pyrrolidinyl)

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 166	C=O (ester)
~ 150	Ar-C (para to -Cl)
~ 133	Ar-C (ortho to -COOCH ₃)
~ 130	Ar-C (ipso, -Cl)
~ 115	Ar-C (ortho to pyrrolidinyl)
~ 112	Ar-C (ortho to -Cl, meta to pyrrolidinyl)
~ 110	Ar-C (ipso, pyrrolidinyl)
~ 52	-COOCH ₃
~ 47	N-CH ₂ (pyrrolidinyl)
~ 25	-CH ₂ - (pyrrolidinyl)

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2970 - 2850	Medium	C-H stretch (aliphatic)
~ 1720 - 1700	Strong	C=O stretch (ester)
~ 1600 - 1580	Medium-Strong	C=C stretch (aromatic)
~ 1300 - 1200	Strong	C-O stretch (ester)
~ 1200 - 1100	Medium	C-N stretch
~ 850 - 800	Strong	C-H bend (aromatic, out-of-plane)
~ 780 - 740	Medium	C-Cl stretch

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
239/241	$[M]^+$, Molecular ion peak (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern)
208/210	$[M - \text{OCH}_3]^+$
180/182	$[M - \text{COOCH}_3]^+$
170	$[M - \text{C}_4\text{H}_8\text{N}]^+$

Experimental Protocols: Synthesis

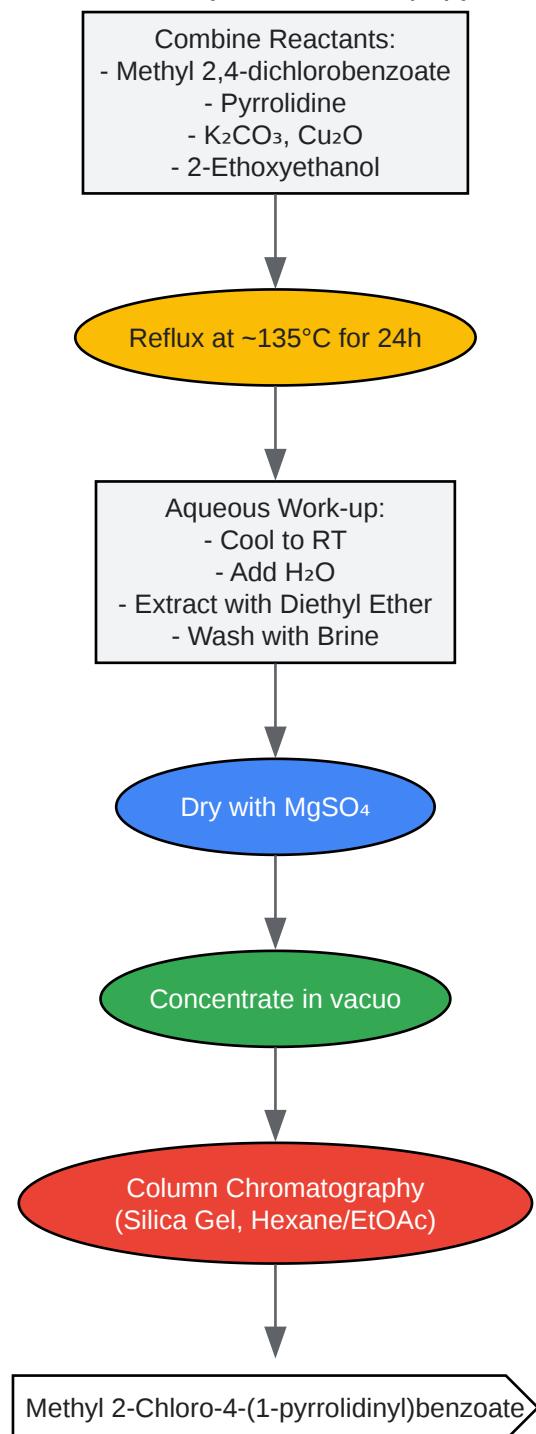
A highly plausible and efficient method for the synthesis of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar N-arylation reactions.[\[1\]](#)

Ullmann Condensation Protocol

Materials:

- Methyl 2,4-dichlorobenzoate (1.0 eq)
- Pyrrolidine (1.2 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Copper(I) oxide (Cu_2O) (0.1 eq)
- 2-Ethoxyethanol (solvent)
- Diethyl ether
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

- Silica gel for column chromatography
- Hexane and Ethyl acetate (eluents)


Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[1]
- Addition of Solvent and Reagent: Add 20 mL of 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine (1.2 eq).[1]
- Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]
- Work-up:
 - Allow the reaction mixture to cool to room temperature.[1]
 - Pour the mixture into a separatory funnel containing 50 mL of water.[1]
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
 - Combine the organic layers and wash with brine (2 x 30 mL).[1]
 - Dry the organic layer over anhydrous magnesium sulfate.[1]
- Isolation and Purification:
 - Filter off the drying agent.[1]
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**.[1]

Visualizations

Synthetic Workflow Diagram

Synthetic Workflow for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

[Click to download full resolution via product page](#)

Caption: Ullmann Condensation Workflow.

Disclaimer: The spectroscopic data provided in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a representative procedure and may require optimization. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180539#spectroscopic-data-for-methyl-2-chloro-4-1-pyrrolidinyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com